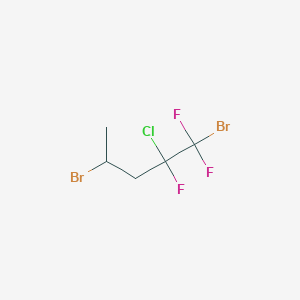

1,4-Dibromo-2-chloro-1,1,2-trifluoropentane

Descripción general

Descripción

“1,4-Dibromo-2-chloro-1,1,2-trifluoropentane” is a chemical compound with the molecular formula C4H4Br2ClF3 . It has an average mass of 304.331 Da and a monoisotopic mass of 301.832031 Da .

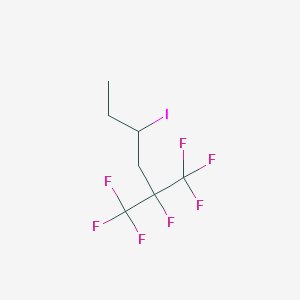

Molecular Structure Analysis

The molecular structure of “1,4-Dibromo-2-chloro-1,1,2-trifluoropentane” consists of 4 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, 1 chlorine atom, and 3 fluorine atoms . The structure is linear, with freely rotating bonds .Physical And Chemical Properties Analysis

The compound has a density of 2.0±0.1 g/cm3, a boiling point of 169.4±35.0 °C at 760 mmHg, and a vapor pressure of 2.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.9±3.0 kJ/mol, and the flash point is 56.3±25.9 °C . The index of refraction is 1.468, and the molar refractivity is 41.3±0.3 cm3 . The compound has no H bond acceptors or donors, and it has 3 freely rotating bonds .Aplicaciones Científicas De Investigación

NMR Spectroscopy

A study by Hinton and Jaques (1975) conducted a complete nuclear magnetic resonance (NMR) investigation of a compound structurally similar to 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane, namely 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane. This research involved obtaining all fluorine, carbon, and hydrogen chemical shifts and determining 23 coupling constants, providing insights into the complexity of spin-spin coupling for proton and fluorine nuclei in such compounds (Hinton & Jaques, 1975).

Conformational Analysis

Postmyr (1994) explored the molecular structures and conformational compositions of halogenated compounds, including 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane, through gas-phase electron diffraction and ab initio calculations. This research revealed the existence of different conformers and their relative stabilities, offering insights into the physical chemistry of halogenated compounds (Postmyr, 1994).

Electrochemical Reduction

Pritts and Peters (1995) investigated the electrochemical behavior of halogenated butanes, including 1,4-dibromo- and 1,4-diiodobutane, in dimethylformamide. Their study revealed the formation of various products upon reduction, indicating potential applications in chemical synthesis and transformations (Pritts & Peters, 1995).

Photochemical Reactions

Dědek and Chvátal (1986) reported on the photochemical reactions involving halogenated compounds, such as 1,2-dibromo-1-chlorotrifluoroethane. Their findings highlight the potential for synthesizing complex fluorinated compounds through photochemical pathways (Dědek & Chvátal, 1986).

Polymer Synthesis

Guiot et al. (2005) examined the copolymerization of vinylidene fluoride with bromofluorinated alkenes, including compounds derived from halogenated ethanes. This research has implications for the synthesis of specialized polymers with unique properties (Guiot et al., 2005).

Catalytic Reactions

Blanchard, Wendlinger, and Canesson (1990) studied the reactions of various chlorofluorocarbons, including compounds structurally similar to 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane, over different catalysts. This research provides valuable insights into the catalytic transformations of halogenated compounds (Blanchard, Wendlinger, & Canesson, 1990).

Electrophilic Fluorination

The work by Banks (1998) and Singh and Shreeve (2004) highlights the use of electrophilic fluorinating agents, such as F-TEDA-BF4, which could be relevant for the transformation of compounds like 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane. These studies shed light on the synthesis and structural aspects of organofluorine compounds (Banks, 1998); (Singh & Shreeve, 2004).

Propiedades

IUPAC Name |

1,4-dibromo-2-chloro-1,1,2-trifluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2ClF3/c1-3(6)2-4(8,9)5(7,10)11/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVIXTLECMSVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(F)(F)Br)(F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382123 | |

| Record name | 1,4-dibromo-2-chloro-1,1,2-trifluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dibromo-2-chloro-1,1,2-trifluoropentane | |

CAS RN |

380-57-4 | |

| Record name | 1,4-dibromo-2-chloro-1,1,2-trifluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

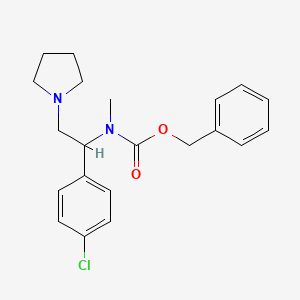

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1597965.png)

![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)

![4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1597979.png)

![2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid](/img/structure/B1597983.png)